Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of an ethyl ester group, a sulfamoyl group attached to a dimethylphenyl ring, and a carboxylate group on the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
-
Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA).
-
Esterification: : The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in biological systems likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-thiophene-2-carboxylate
Uniqueness
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-11-12(2)9-10-13(15)3/h5-11,20H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJZSIUHHDOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.